molecular formula C10H15N3O B1296654 2-[(3,4-Dimethylphenyl)amino]acetohydrazide CAS No. 2370-49-2

2-[(3,4-Dimethylphenyl)amino]acetohydrazide

Cat. No.: B1296654
CAS No.: 2370-49-2
M. Wt: 193.25 g/mol
InChI Key: WXKWYHNSQMCUFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide typically involves the reaction of 3,4-dimethylaniline with acetyl chloride to form N-(3,4-dimethylphenyl)acetamide. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the same synthetic routes as described above, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-[(3,4-Dimethylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

2-[(3,4-Dimethylphenyl)amino]acetohydrazide serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it a versatile building block in organic synthesis.

Anticancer Properties : Research indicates that derivatives of hydrazides exhibit significant anticancer properties. The mechanism of action involves inducing apoptosis in cancer cells, with structure-activity relationship (SAR) studies showing that electron-donating groups on the phenyl ring enhance cytotoxicity against diverse cancer cell lines.

Antimicrobial Activity : The compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies using the agar diffusion method have shown significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Medicine

The compound has been explored for its therapeutic applications in drug development. Its biological activity suggests potential use in treating cancers and infections, making it a candidate for further clinical trials.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its favorable chemical properties.

Case Study 1: Antitumor Efficacy in Animal Models

A preclinical study involving mice implanted with A-431 tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to controls. This study highlighted the compound's potential as an effective antitumor agent.

Case Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of combining this compound with conventional chemotherapeutics like doxorubicin. The combination therapy showed enhanced cytotoxicity and reduced side effects both in vitro and in vivo.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. It is known to exhibit biological activities by binding to enzymes or receptors, thereby modulating their functions. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • 2-[(2,4-Dimethylphenyl)amino]acetohydrazide
  • 2-[(3,5-Dimethylphenyl)amino]acetohydrazide
  • 2-[(3,4-Dimethylphenyl)amino]acetohydrazone

Uniqueness: 2-[(3,4-Dimethylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Biological Activity

2-[(3,4-Dimethylphenyl)amino]acetohydrazide, a hydrazide derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the compound's biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H15N3OC_{10}H_{15}N_3O, and it features a hydrazide functional group linked to a dimethylphenyl moiety. The structural characteristics contribute to its biological properties, particularly its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of hydrazides, including this compound, exhibit significant anticancer properties.

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)Reference
A-431 (Skin)1.98 ± 1.22
Jurkat (Leukemia)< 1.61
HT29 (Colon)> 5

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains.

Study Findings

A study assessed the antibacterial efficacy using the agar diffusion method against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition zones compared to standard antibiotics.

Table 2: Antibacterial Activity of this compound

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

Case Study 1: Antitumor Efficacy in Animal Models

In a preclinical study involving mice implanted with A-431 tumors, treatment with this compound resulted in a significant reduction in tumor volume compared to controls. The study highlighted the compound's potential as an effective antitumor agent.

Case Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of combining this compound with conventional chemotherapeutics like doxorubicin. The combination therapy showed enhanced cytotoxicity and reduced side effects in vitro and in vivo.

Properties

IUPAC Name

2-(3,4-dimethylanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-3-4-9(5-8(7)2)12-6-10(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKWYHNSQMCUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307194
Record name 2-[(3,4-dimethylphenyl)amino]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2370-49-2
Record name N-(3,4-Dimethylphenyl)glycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2370-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 190347
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2370-49-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(3,4-dimethylphenyl)amino]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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